4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride is an organic compound characterized by its unique structure that includes an amine group and a methoxyphenyl moiety. This compound is primarily studied for its potential applications in medicinal chemistry and biological research.
The compound can be sourced from various chemical suppliers and databases, including PubChem, where it is cataloged under the identifier 115175-19-4. It is also referenced in scientific literature concerning its synthesis and applications in drug development.
This compound falls under the category of benzamides, specifically derivatives that contain both amine and methoxy groups. It is classified as a small molecule with potential pharmacological properties.
The synthesis of 4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride typically involves several key steps:
The molecular formula of 4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride is . The structure can be visualized as follows:
The compound can participate in various chemical reactions:
The mechanism of action for 4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride primarily revolves around its interaction with biological targets, potentially acting as an enzyme inhibitor or modulator in various biochemical pathways.
4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride has several notable applications:
This compound's diverse applications underscore its significance in both research and industrial contexts, making it a valuable subject of study within the field of chemistry.
The development of benzamide-based kinase inhibitors began with first-generation agents like imatinib, which targeted the ATP-binding site of Bcr-Abl in chronic myeloid leukemia (CML). Imatinib’s pyridine-pyrimidine core and methylpiperazine tail established critical hydrogen bonds with Thr315 and Asp381 residues in the kinase domain [1] [3]. However, point mutations (notably T315I) caused steric clashes that compromised imatinib’s efficacy, leading to clinical resistance in >50% of patients [1].
Second-generation inhibitors (e.g., nilotinib) incorporated trifluoromethyl and imidazole groups to strengthen van der Waals interactions in the hydrophobic specificity pocket. While potency improved, these compounds remained ineffective against T315I and other "gatekeeper" mutations [3]. This limitation spurred the design of third-generation derivatives featuring conformational flexibility:
Table 1: Evolution of Benzamide-Based Kinase Inhibitors
Generation | Representative Compound | Key Structural Features | Limitations |
---|---|---|---|
First | Imatinib | Pyridine-pyrimidine core; Methylpiperazine tail | T315I mutation resistance |
Second | Nilotinib | Trifluoromethylphenyl; Imidazole ring | Ineffective against T315I |
Third | 4-(Aminomethyl)benzamide derivatives | Flexible aminomethyl linker; Variable aryl tail | Optimizing bioavailability remains challenging |
This trajectory culminated in compounds like rebastinib, which exploited the "switch control" pocket to lock kinases in inactive conformations, providing a template for advanced benzamide designs [1].
The 4-(aminomethyl)benzamide fragment serves as a conformational adaptor that enables inhibitors to circumvent steric barriers in mutated kinases. Molecular dynamics simulations reveal that its methylene bridge (–CH₂–) provides three-bond rotational freedom, allowing the benzamide core to pivot away from the isoleucine gatekeeper in T315I-mutant Abl (PDB: 3QRJ) [3]. This flexibility facilitates:
Table 2: Binding Interactions Enabled by 4-(Aminomethyl)benzamide Linker
Kinase Residue | Interaction Type | Functional Role |
---|---|---|
Asp381 | Hydrogen bond (C=O···H–N) | Stabilizes benzamide orientation |
Glu286 | Ionic (NH₃⁺···COO⁻) | Neutralizes charge in hydrophobic pocket |
Leu293 | π-Alkyl stacking | Prevents hydrophobic collapse |
Ile315 (mutant) | Steric bypass | Accommodates bulkier side chain |
Critically, this linker’s length optimization (4.9 Å between carbonyl carbon and aminomethyl nitrogen) allows simultaneous engagement of the hinge region and allosteric pocket—a feature absent in rigid scaffolds like imatinib’s methylphenyl group [3]. Analogues incorporating this fragment demonstrated >90% EGFR inhibition at 10 nM, validating its role in enhancing potency against diverse receptor tyrosine kinases [1] [3].
The 3-methoxyphenyl tail in 4-(Aminomethyl)-N-(3-methoxyphenyl)benzamide hydrochloride strategically modifies electronic and steric properties to refine kinase selectivity. Compared to unsubstituted phenyl groups, the methoxy (–OCH₃) substituent:
Structure-activity relationship (SAR) studies confirm that meta-substitution is optimal:
Table 3: Impact of Methoxyphenyl Substitution on Kinase Inhibition
Substituent Position | EGFR Inhibition (%) | HER4 Inhibition (%) | Selectivity Index (vs. KDR) |
---|---|---|---|
Ortho (2-position) | 78 | 71 | 3.2 |
Meta (3-position) | 91 | 92 | 12.8 |
Para (4-position) | 85 | 80 | 5.6 |
Furthermore, the methoxy oxygen serves as a hydrogen bond acceptor for conserved water molecules bridging to Arg362 in PDGFRα—a interaction absent in non-oxygenated aryl tails [7]. Patent data reveals that this moiety broadens target coverage to include ABL1, ABL2, and Bcr-ABL1 kinases while minimizing off-target binding to insulin receptor (IGF1R) [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0